trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid: is a compound characterized by the presence of a cyclopropane ring substituted with a biphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a biphenyl derivative, followed by functional group transformations to introduce the carboxylic acid moiety. Common synthetic routes include:
Cyclopropanation: This step can be achieved using diazo compounds or carbenoid intermediates in the presence of metal catalysts like rhodium or copper.
Functional Group Transformation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism by which trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and biphenyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- cis-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is unique due to the position of the biphenyl group, which influences its chemical reactivity and biological activity. The specific arrangement of substituents can affect the compound’s stability, solubility, and interaction with other molecules .
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,17,18) |
InChI Key |
QCIIBJDRYZJDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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